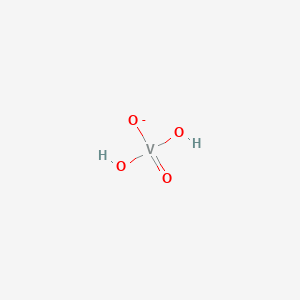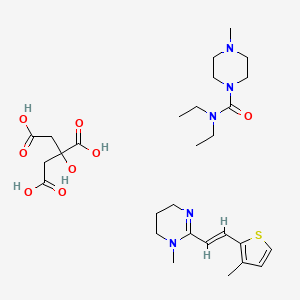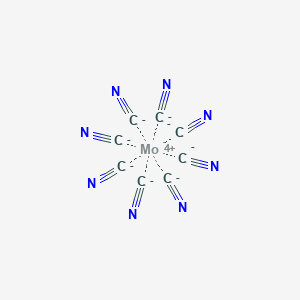
octacyanidomolybdate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacyanomolybdate(4-) is a molybdenum coordination entity.
Scientific Research Applications
Synthesis and Molecular Materials
- Synthesis Improvements : Octacyanidomolybdate(IV) is a key molecular building block for constructing various molecular materials, with a focus on magnetic properties. A study highlighted novel synthetic routes for octacyanidomolybdate(IV) using MoCl5 as a starting material, improving the simplicity, preparation time, yield, and purity of the synthesis (Handzlik et al., 2016).
Photomagnetic Materials
- Photomagnetic Applications : A gel crystallization technique has been applied to prepare a single-crystalline form of copper(II) octacyanidomolybdate(IV), a photomagnetic material. This material exhibits three-dimensional cyanido-bridged frameworks and shows potential in photomagnetic applications due to its MoIV to CuII charge transfer properties (Umeta et al., 2016).
Photocatalysis
- Photocatalytic Reactions : Octacyanidomolybdate(IV) participates in photocatalytic reactions. The kinetics of the photoaquation of the octacyanomolybdate(IV) ion in aqueous solutions was studied, revealing potential applications in light-induced chemical processes (Gáspár & Beck, 1987).
Ligand-Field Photolysis
- Ligand-Field Photolysis Studies : Studies on the ligand-field photolysis of octacyanomolybdate(IV) have led to the synthesis and characterization of hexacyanomolybdate(IV) ion, which is a crucial intermediate in ligand-field photolysis. This research contributes to understanding the fundamental aspects of ligand-field photolysis processes (Szklarzewicz et al., 2007).
Oxidation Kinetics
- Oxidation Mechanisms : The oxidation kinetics of octacyanomolybdate(IV) by nitrous acid was investigated, providing insights into the chemical behavior and reactivity of octacyanomolybdate(IV) in different conditions (Dennis & Basson, 1997).
Complexation Studies
- Reaction with Pyrazine : Research on the complexation of activated octacyanomolybdate(IV) with pyrazine has provided valuable information on the substitution behavior and associative mechanisms of octacyanomolybdate(IV) in molecular interactions (Ali & Majid, 1997).
properties
Molecular Formula |
C8MoN8-4 |
|---|---|
Molecular Weight |
304.1 g/mol |
IUPAC Name |
molybdenum(4+);octacyanide |
InChI |
InChI=1S/8CN.Mo/c8*1-2;/q8*-1;+4 |
InChI Key |
JZKVHJBDGMTVSM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+4] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



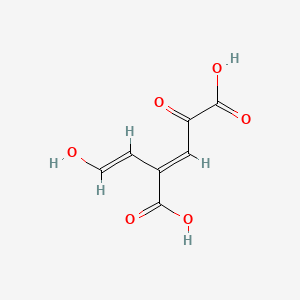


![[(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1235869.png)
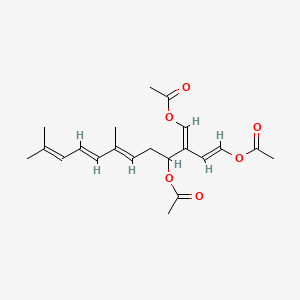

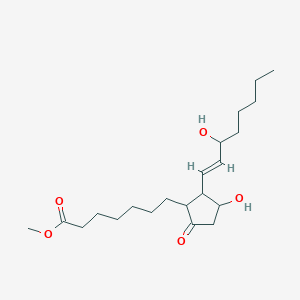

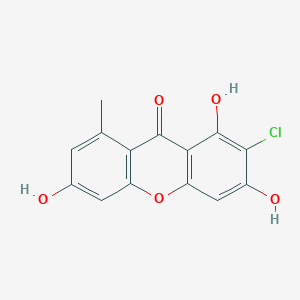

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
